4-(Benzyloxy)benzamide

Descripción general

Descripción

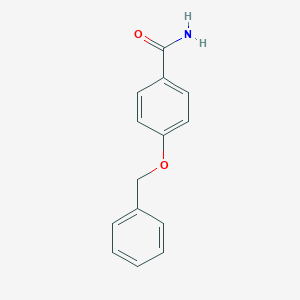

4-(Benzyloxy)benzamide is an organic compound with the molecular formula C14H13NO2 It is characterized by a benzamide core structure with a benzyloxy substituent at the para position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)benzamide typically involves the reaction of 4-benzyloxybenzonitrile with potassium hydroxide in tert-butanol, followed by refluxing the mixture . The reaction proceeds as follows:

- Dissolve 4-benzyloxybenzonitrile in tert-butanol.

- Add fine powder of potassium hydroxide to the solution.

- Reflux the reaction mixture for several hours.

- After completion, add brine solution and extract the product with ethyl acetate.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Benzyloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

- Oxidation of the benzyloxy group yields benzaldehyde or benzoic acid derivatives.

- Reduction of the amide group yields the corresponding amine.

- Substitution reactions yield various substituted benzamide derivatives.

Aplicaciones Científicas De Investigación

Antimycobacterial Activity

4-(Benzyloxy)benzamide derivatives have been studied for their potential as anti-tubercular agents. A series of compounds, specifically N-(4-(benzyloxy)benzyl)-4-aminoquinolines, were synthesized and evaluated against Mycobacterium tuberculosis H37Rv. Notably, two compounds exhibited minimal inhibitory concentrations (MICs) comparable to the first-line drug isoniazid, indicating their potential as new treatments for tuberculosis .

Table 1: Antimycobacterial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Selectivity (Vero/HepG2) |

|---|---|---|

| Compound A | 0.5 | High |

| Compound B | 0.8 | Moderate |

| Isoniazid | 0.5 | - |

Anticonvulsant Properties

Research has indicated that certain this compound derivatives exhibit anticonvulsant activity. In a study evaluating various amides for their efficacy against seizures induced by maximal electroshock and pentylenetetrazol, several derivatives demonstrated significant anticonvulsant effects, suggesting their potential use in treating epilepsy .

Table 2: Anticonvulsant Activity Results

| Compound | MES IC50 (mg/kg) | ScMet IC50 (mg/kg) | Neurotoxicity (Toxicity Score) |

|---|---|---|---|

| Compound I | 20 | 15 | Low |

| Compound II | 25 | 20 | Moderate |

| Control (Standard Drug) | 10 | 8 | Low |

Cholinesterase Inhibition

This compound derivatives have also been investigated as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). One study reported that certain compounds exhibited IC50 values of 1.57 µM for AChE and 2.85 µM for BuChE, highlighting their potential in treating neurodegenerative diseases such as Alzheimer's .

Table 3: Cholinesterase Inhibition Data

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Compound III | 1.57 | 2.85 |

| Compound IV | 1.47 | 11.40 |

Synthesis and Characterization Techniques

The synthesis of various derivatives of this compound has been achieved through different methodologies, including ultrasound-assisted synthesis and traditional organic reactions. For instance, the synthesis of N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide was executed using a Staudinger reaction with good yields and demonstrated promising anti-tubercular activity .

Table 4: Synthesis Yield of Derivatives

| Synthesis Method | Yield (%) |

|---|---|

| Ultrasound-assisted | 78-88 |

| Conventional Refluxing | 70-75 |

Case Study: Evaluation of Antimycobacterial Compounds

In a recent study, researchers synthesized a library of N-(4-(benzyloxy)benzyl)-4-aminoquinolines and evaluated their anti-tubercular activity against drug-resistant strains of M. tuberculosis. The study found that some compounds not only inhibited bacterial growth but also maintained cell viability in human cell lines, indicating a favorable safety profile for further development .

Case Study: Anticonvulsant Screening

Another investigation focused on assessing the anticonvulsant properties of selected derivatives through rigorous testing protocols. The results indicated that specific compounds significantly increased seizure thresholds in animal models, suggesting their potential utility in clinical settings for seizure management .

Mecanismo De Acción

The mechanism of action of 4-(Benzyloxy)benzamide involves its interaction with specific molecular targets. For instance, as an inhibitor of mono-ADP-ribosyltransferase PARP10/ARTD10, it binds to the enzyme’s active site, preventing the ADP-ribosylation of target proteins . This inhibition can affect various cellular processes, including DNA repair and cell death pathways.

Comparación Con Compuestos Similares

4-(Phenoxy)benzamide: Similar structure but with a phenoxy group instead of a benzyloxy group.

4-(Methoxy)benzamide: Similar structure but with a methoxy group instead of a benzyloxy group.

4-(Ethoxy)benzamide: Similar structure but with an ethoxy group instead of a benzyloxy group.

Uniqueness: 4-(Benzyloxy)benzamide is unique due to its specific substituent, which can influence its chemical reactivity and biological activity. The benzyloxy group provides a distinct steric and electronic environment compared to other similar compounds, potentially leading to different interactions with molecular targets and varied applications in research and industry.

Actividad Biológica

4-(Benzyloxy)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various enzymes and potential anticancer agents. This article delves into the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, supported by data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of benzyloxy derivatives with benzoyl chloride or related compounds. The structural framework allows for modifications that influence its biological activity.

Key Synthetic Pathways:

- Reagents : Common reagents include benzyl bromides and amines, facilitating the formation of the benzamide linkage.

- Methods : Various synthetic methods have been explored, including ultrasound-assisted synthesis which enhances yield and reduces environmental impact .

Biological Activity Overview

This compound exhibits a range of biological activities, particularly as an inhibitor of mono-ADP-ribosyltransferase (PARP10/ARTD10), which plays a crucial role in cellular signaling and DNA repair mechanisms.

- Enzyme Inhibition : The compound acts as a potent inhibitor with IC50 values reported in the nanomolar range, indicating strong binding affinity to its target enzymes .

- Cellular Effects : It has been shown to induce apoptosis in cancer cells by modulating pathways involved in cell survival and proliferation.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by the substituents on its aromatic rings. Research indicates that modifications can enhance or diminish its potency.

Notable Findings:

- Substituent Effects : The presence of electron-withdrawing groups at specific positions on the benzene ring can enhance inhibitory activity against PARP10. For instance, compounds with o-fluoro substitutions exhibited improved potency compared to other derivatives .

- Comparison with Related Compounds : Studies have shown that this compound analogues generally outperform their phenoxy counterparts in terms of activity against target enzymes .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Anticancer Activity : A study reported that derivatives of this compound demonstrated significant cytotoxicity against multiple cancer cell lines, including HeLa and MCF-7, with IC50 values often below 1 µg/mL .

- Anti-Tubercular Properties : Compounds derived from this compound were evaluated for anti-tubercular activity against Mycobacterium tuberculosis, showing promising results with low IC50 values .

Table 1: Inhibition Potency of this compound Derivatives

| Compound | Target Enzyme | IC50 (µM) | Remarks |

|---|---|---|---|

| 32 | PARP10 | 0.33 | High selectivity |

| 26 | PARP10 | 9.3 | Moderate activity |

| 27 | PARP10 | 4.5 | Enhanced potency |

Table 2: Biological Activity Against Cancer Cell Lines

| Cell Line | Compound | IC50 (µg/mL) | Activity |

|---|---|---|---|

| HeLa | 32 | <1 | Cytotoxic |

| MCF-7 | 27 | <1 | Cytotoxic |

| A549 | 26 | <1 | Cytotoxic |

Propiedades

IUPAC Name |

4-phenylmethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKRXFXJKMFKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369404 | |

| Record name | 4-Benzyloxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56442-43-4 | |

| Record name | 4-Benzyloxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What biological activity has been explored for 4-(Benzyloxy)benzamide derivatives?

A1: Research has investigated the anticonvulsant activity of this compound derivatives. [] Specifically, these compounds were tested in rodent models for their effects on maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole seizure threshold (ScMet).

Q2: Were any of the tested this compound derivatives particularly promising as anticonvulsants?

A2: Yes, a 2N-methylaminoethanol derivative of this compound (compound II in the study) demonstrated notable anti-MES activity in mice. [] This compound showed a protective index (TD50/ED50) of 2.536, surpassing that of valproate, a known anticonvulsant drug. This finding suggests potential for further development of this specific derivative as a treatment for epilepsy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.